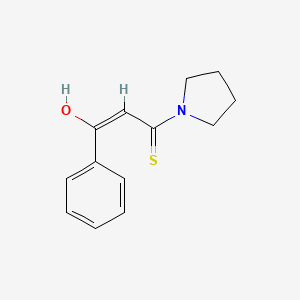

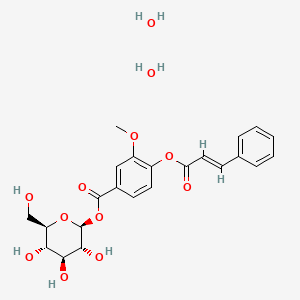

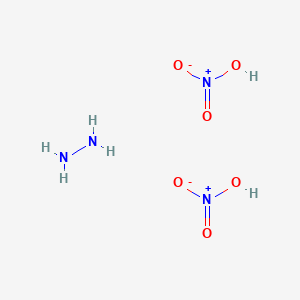

![molecular formula C66H130O22 B576736 [5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate CAS No. 12764-60-2](/img/structure/B576736.png)

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is a compound widely used in the cosmetics and personal care industry. It is an ester formed by the reaction of polyglycerol (a polyhydric alcohol derived from vegetable oils) with stearic acid (an 18-carbon saturated fatty acid found in plant-based fats) . This compound is known for its excellent emulsifying properties, making it a valuable ingredient in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is synthesized through the esterification of polyglycerol with stearic acid. The reaction typically involves heating polyglycerol and stearic acid in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of polyglyceryl-10 distearate involves large-scale esterification processes. The raw materials, polyglycerol and stearic acid, are mixed and heated in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction is carried out under controlled conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, where the ester bonds are broken down by water, resulting in the formation of polyglycerol and stearic acid .

Common Reagents and Conditions

Esterification: Polyglycerol and stearic acid are the primary reagents. The reaction is typically catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) and carried out at elevated temperatures.

Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.

Major Products Formed

The major products formed from the esterification reaction are polyglyceryl-10 distearate and water. In hydrolysis reactions, the products are polyglycerol and stearic acid .

Scientific Research Applications

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate has a wide range of applications in scientific research and industry:

Pharmaceuticals: It is used in drug formulations to enhance the solubility and bioavailability of active ingredients.

Food Industry: It is used as an emulsifier in food products to improve texture and stability.

Industrial Applications: It is used in the production of lubricants, coatings, and other industrial products.

Mechanism of Action

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate acts as an emulsifier by reducing the interfacial tension between immiscible liquids, such as oil and water. Its amphiphilic nature, with both hydrophilic (water-loving) and lipophilic (oil-loving) domains, allows it to stabilize emulsions by forming a protective layer around the dispersed droplets. This prevents the droplets from coalescing and ensures a stable mixture .

Comparison with Similar Compounds

Similar Compounds

Polyglyceryl-10 diisostearate: Similar in structure but uses isostearic acid instead of stearic acid.

Polyglyceryl-10 oleate: Uses oleic acid, an unsaturated fatty acid, instead of stearic acid.

Polyglyceryl-10 laurate: Uses lauric acid, a shorter-chain fatty acid.

Uniqueness

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is unique due to its specific combination of polyglycerol and stearic acid, which provides excellent emulsifying properties and stability in formulations. Its ability to form stable emulsions makes it a preferred choice in various applications, especially in cosmetics and personal care products .

Properties

IUPAC Name |

[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQCRASWMKZRIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H130O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)